molecular formula C21H23Cl2NO3 B15044614 Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15044614
M. Wt: 408.3 g/mol
InChI Key: ANDGKTHYGNUQRE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via Hantzsch-type multicomponent reactions. The compound’s core features a hexahydroquinoline scaffold with a ketone group at position 5, methyl groups at positions 2 and 7, and a substituted phenyl ring at position 2.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)16-11(2)24-14-9-21(3,4)10-15(25)18(14)17(16)12-7-6-8-13(22)19(12)23/h6-8,17,24H,5,9-10H2,1-4H3

InChI Key

ANDGKTHYGNUQRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Continuous-Flow Oxidation of 2,3-Dichlorotoluene

The patent CN106699525A details a tubular reactor system for converting 2,3-dichlorotoluene to 2,3-dichlorobenzaldehyde using hydrogen peroxide (H₂O₂) in acetic acid with Co/Mo/Br catalysts. Critical parameters include:

Temperature (°C) H₂O₂:Toluene Ratio Residence Time (s) Conversion (%) Yield (%)
60 4:1 60 34.3 22.1
90 3:1 300 35.8 20.2
105 2:1 600 41.5 28.1
115 2:1 900 41.7 25.1
130 2:1 1800 40.1 27.2

Optimal conditions (105°C, 2:1 oxidant ratio, 600s) achieved 28.1% yield, highlighting challenges in balancing conversion and selectivity. Byproduct analysis suggests overoxidation to 2,3-dichlorobenzoic acid as the primary yield-limiting factor.

Multi-Component Synthesis of Target Compound

Catalytic One-Pot Assembly

A representative procedure from RSC publications involves:

  • Reagent Preparation :
    • Dissolve dimedone (1.5 eq, 0.6 mmol) and ethyl acetoacetate (1 eq, 0.4 mmol) in acetonitrile
    • Add Yb(OTf)₃ (10 mol%) and 2,3-dichlorobenzaldehyde (1 eq, 0.4 mmol)
  • Reaction Conditions :
    • Stir at 80°C for 4-6 hours under nitrogen
    • Monitor by TLC (hexane:ethyl acetate 3:1)
  • Workup :
    • Dilute with brine, extract with ethyl acetate (3×15 mL)
    • Dry over Na₂SO₄, concentrate under reduced pressure
    • Recrystallize from ethanol to afford white crystals (82-85% yield)

Mechanistic Insights :

  • Step 1 : Yb³⁰⁺ activates ethyl acetoacetate's carbonyl, enabling Knoevenagel condensation with the aldehyde to form α,β-unsaturated ketone.
  • Step 2 : Dimedone undergoes Michael addition to the enone, facilitated by ytterbium's Lewis acidity.
  • Step 3 : Intramolecular cyclization via hemiaminal formation completes the hexahydroquinoline ring.

Alternative Synthetic Routes

Stepwise Assembly

Early syntheses employed isolation of intermediates:

  • Formation of Enamine :
    React dimedone with ammonium acetate in ethanol to generate 3-amino-5,5-dimethylcyclohex-2-enone.
  • Condensation with Knoevenagel Adduct :
    Combine enamine with pre-formed ethyl 3-(2,3-dichlorobenzylidene)acetoacetate.
  • Thermal Cyclization :
    Reflux in toluene (12h) achieves ring closure (68-72% yield).

While avoiding catalyst costs, this method suffers from lower efficiency and requires intermediate purification.

Characterization and Analytical Data

Spectroscopic Properties

Infrared (IR) :

  • Strong absorption at 1698-1706 cm⁻¹ (ester C=O)
  • 1644-1648 cm⁻¹ (quinolinone C=O)
  • 3282-3292 cm⁻¹ (NH stretch)

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.91 (s, 3H, C7-CH₃)
  • δ 1.06 (s, 3H, C7-CH₃)
  • δ 1.13 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • δ 4.00-4.14 (m, 2H, OCH₂CH₃)
  • δ 5.92 (s, 1H, C4-H)
  • Aromatic protons at δ 7.08-7.57

¹³C NMR :

  • 19.44 ppm (C7-CH₃)
  • 167.68 ppm (ester carbonyl)
  • 194.88 ppm (quinolinone carbonyl)

Industrial Scale-Up Considerations

Catalyst Recovery and Recycling

Ytterbium triflate exhibits partial solubility in acetonitrile, complicating recovery. Recent advances propose:

  • Immobilization on mesoporous silica (SBA-15)
  • Use of magnetic Fe₃O₄@Yb(OTf)₃ nanoparticles

Pilot studies show retained activity over 5 cycles with <8% yield drop.

Continuous-Flow Adaptation

Translating batch protocols to flow chemistry could enhance productivity:

  • Microreactor Design :
    • Residence time <30 minutes
    • Temperature gradients to drive sequential reactions
  • In-line Analytics : FTIR and UV monitoring for real-time yield optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different pharmacological activities. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a wide range of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an antagonist of specific receptors in the central nervous system . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl groups (e.g., 3-OH) may improve solubility and hydrogen-bonding interactions with biological targets .
  • Methoxy groups (e.g., 2,3-dimethoxy) balance solubility and steric effects but may reduce binding affinity compared to halogenated analogs .

Q & A

Q. What are the recommended green chemistry approaches for synthesizing this compound?

The compound can be synthesized via solvent-free, catalyst-free Hantzsch condensation using ethyl acetoacetate, dimidone, and substituted aldehydes under reflux conditions. This method adheres to green chemistry principles by eliminating hazardous solvents and reducing waste . For optimized yields, ionic liquid-assisted magnetic nanocatalysts (e.g., Fe3O4@NFC@ONSM-Ni) or copper-based molten salts (DABCO₂CuCl₄) can enhance reaction efficiency .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • NMR/FT-IR : ¹H/¹³C NMR and FT-IR confirm functional groups and substituent positions. For example, FT-IR peaks at 1695 cm⁻¹ (C=O) and 3286 cm⁻¹ (NH) are characteristic .
  • X-ray crystallography : Monoclinic systems (space group P2₁/n) with lattice parameters (e.g., a = 9.6834 Å, β = 105.45°) reveal the flat-boat conformation of the 1,4-dihydropyridine ring and hydrogen bonding networks (N–H⋯O, C–H⋯O) .

Q. Table 1: Crystallographic Data

ParameterValue (Å/°)Source
a (Å)9.6834
β (°)105.4464
Space groupP2₁/n

Q. How is the antimicrobial activity of this compound evaluated?

Antimicrobial efficacy is assessed via:

  • Agar diffusion (CLSI guidelines) : Measures inhibition zones against Gram-positive/-negative bacteria (e.g., Pseudomonas aeruginosa ATCC 27853) .
  • Broth microdilution : Determines minimum inhibitory concentrations (MICs). Statistical significance (p < 0.05) is validated using ANOVA .

Advanced Research Questions

Q. How can synthesis yields be optimized while maintaining regioselectivity?

  • Catalyst screening : Heterogeneous catalysts (e.g., magnetic graphene oxide-fucoidan) improve yields (>90%) and reduce reaction times .
  • Hot filtration tests : Monitor reaction progress and identify optimal conditions (e.g., solvent, temperature) to minimize byproducts .

Q. How can contradictions in spectral vs. crystallographic data be resolved?

  • 2D NMR (COSY, NOESY) : Resolves ambiguities in proton coupling and spatial arrangements.
  • Density Functional Theory (DFT) : Computationally validates experimental bond lengths/angles against crystallographic data (e.g., cyclohexanone envelope conformation) .

Q. What advanced software tools are used for structural refinement and analysis?

  • SHELX : Refines small-molecule structures against high-resolution data. SHELXL handles twinned macromolecular data .
  • OLEX2 : Visualizes hydrogen-bonding networks and generates publication-ready figures .

Q. How do substituent modifications impact biological activity?

  • Chlorophenyl vs. hydroxyphenyl : 2,3-Dichlorophenyl enhances antimicrobial activity compared to 3-hydroxyphenyl due to increased lipophilicity and membrane penetration .
  • Steric effects : Bulky groups (e.g., 5-bromo-2-hydroxyphenyl) reduce thrombolytic activity by hindering enzyme binding .

Q. Table 2: Biological Activity by Substituent

SubstituentActivity (MIC, µg/mL)Source
2,3-Dichlorophenyl12.5 (Gram-negative)
4-Methoxyphenyl25.0 (Gram-positive)

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Reproducibility : Batch-to-batch variability in nanocatalyst performance requires rigorous quality control .
  • Purification : Column chromatography struggles with polar byproducts; switch to recrystallization in ethanol/water improves purity .

Key Methodological Takeaways

  • Synthesis : Prioritize green chemistry and catalyst screening for scalability.
  • Characterization : Combine NMR, X-ray, and computational tools for robust structural validation.
  • Biological assays : Follow CLSI guidelines and use statistical models to address variability .

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